REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[C:17](O)([CH3:20])([CH3:19])[CH3:18].C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:9])=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1
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Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
12.19 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
washed with 1N HCl (100 mL), aqueous NaHCO3 and finally with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate and evaporation of the volatiles
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |